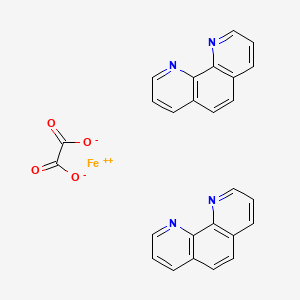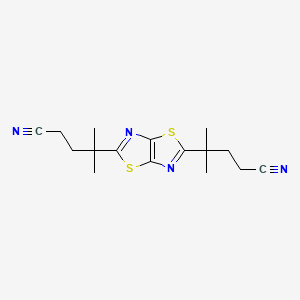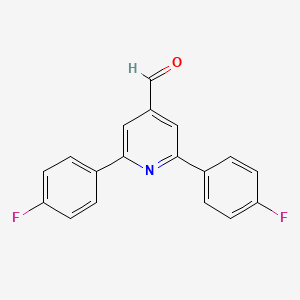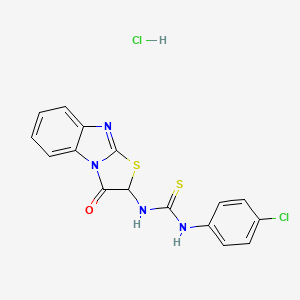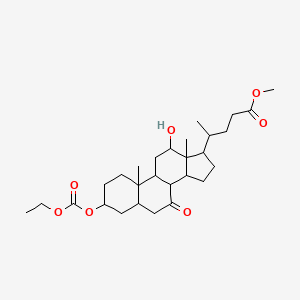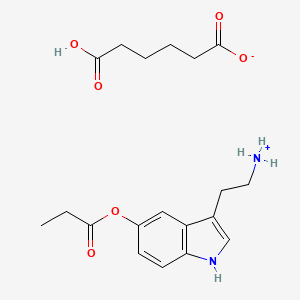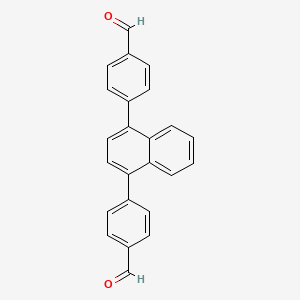![molecular formula C20H34ClNO B13739633 dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride CAS No. 13313-82-1](/img/structure/B13739633.png)
dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride is a chemical compound with the molecular formula C20H34ClNO and a molecular weight of 339.943 g/mol. This compound is known for its unique structure, which includes a cyclohexyl ring substituted with a 2-propan-2-ylphenyl group and an azanium chloride moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride involves several steps. One common synthetic route includes the reaction of 2-methyl-1-(2-propan-2-ylphenyl)cyclohexanol with dimethylamine in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants to a specific temperature and maintaining the reaction for a set period to ensure complete conversion. Industrial production methods may involve large-scale reactors and optimized conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Applications De Recherche Scientifique
Dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride is utilized in various scientific research fields, including:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound is used in studies involving cell signaling and receptor interactions due to its ability to interact with specific molecular targets.
Medicine: Research on this compound includes its potential therapeutic applications, such as its role in drug development and pharmacological studies.
Industry: It is employed in the production of specialty chemicals and materials, where its unique properties are advantageous.
Mécanisme D'action
The mechanism of action of dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context of the study.
Comparaison Avec Des Composés Similaires
Dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride can be compared with other similar compounds, such as:
2-Methyl-1-phenyl-2-propanol: This compound shares a similar structural motif but lacks the azanium chloride moiety, resulting in different chemical properties and applications.
N,N-dimethyl-2-({2-methyl-1-[2-(propan-2-yl)phenyl]cyclohexyl}oxy)ethylamine: This compound is structurally related but differs in the substitution pattern on the cyclohexyl ring, leading to variations in reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
13313-82-1 |
|---|---|
Formule moléculaire |
C20H34ClNO |
Poids moléculaire |
339.9 g/mol |
Nom IUPAC |
dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride |
InChI |
InChI=1S/C20H33NO.ClH/c1-16(2)18-11-6-7-12-19(18)20(22-15-14-21(4)5)13-9-8-10-17(20)3;/h6-7,11-12,16-17H,8-10,13-15H2,1-5H3;1H |
Clé InChI |
XNVBQYASRKXLHY-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCC1(C2=CC=CC=C2C(C)C)OCC[NH+](C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



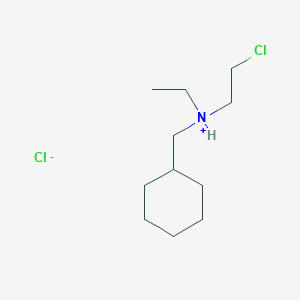

![Tris[2-(2-butoxyethoxy)ethyl] phosphate](/img/structure/B13739587.png)
